Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

Lipophilicity Chromatographic retention Reversed-phase HPLC

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9) is a tetra-substituted benzoate ester with molecular formula C10H9BrClNO4 and molecular weight 322.54 g/mol. Its structure features a methyl ester at position 1, a hydroxyl group at position 2, a bromine atom at position 3, an acetamido group at position 4, and a chlorine atom at position 5 on the aromatic ring.

Molecular Formula C10H9BrClNO4
Molecular Weight 322.54 g/mol
CAS No. 232941-14-9
Cat. No. B3118163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
CAS232941-14-9
Molecular FormulaC10H9BrClNO4
Molecular Weight322.54 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl
InChIInChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14)
InChIKeyJVHHLYLHOXWORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9): Physicochemical Identity and Regulatory Classification


Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9) is a tetra-substituted benzoate ester with molecular formula C10H9BrClNO4 and molecular weight 322.54 g/mol [1]. Its structure features a methyl ester at position 1, a hydroxyl group at position 2, a bromine atom at position 3, an acetamido group at position 4, and a chlorine atom at position 5 on the aromatic ring. The compound is registered in the FDA Global Substance Registration System under UNII MLG83RDY33 [2] and is formally designated as an impurity of Prucalopride, a selective 5-HT4 receptor agonist used for chronic idiopathic constipation . It is catalogued by multiple reference standard suppliers as Prucalopride Impurity 10 (also referred to as Prucalopride Impurity 38), supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications .

Why Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate Cannot Be Replaced by Mono-Halogenated or Non-Halogenated Analogs


Within the family of 4-acetamido-2-hydroxybenzoate esters, the specific 3-bromo-5-chloro substitution pattern in this compound creates a unique physicochemical and regulatory identity that cannot be replicated by close analogs. Mono-chlorinated analogs such as methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS 24190-77-0, Prucalopride Impurity 8) differ by the absence of bromine, resulting in substantially lower molecular weight (243.64 vs. 322.54 g/mol), lower lipophilicity (XLogP3-AA 1.8 vs. 2.5), and a different mass spectrometric signature [1]. The non-halogenated parent compound methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1) lacks both halogens and is associated with Mosapride synthesis rather than Prucalopride impurity profiling . Even closely related prucalopride process intermediates such as methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate (CAS 748788-39-8) differ in the derivatization state of the 2-hydroxy position . Critically, regulatory submissions (ANDAs, DMFs) require impurity reference standards that match the exact chemical structure of the process impurity being quantified; substitution with an analog of different elemental composition invalidates the analytical method's specificity . The quantitative evidence below establishes these differences explicitly.

Quantitative Differentiation Evidence for Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate vs. Closest Analogs


Lipophilicity (XLogP3-AA): Bromine Substitution Increases Octanol-Water Partition Coefficient by 0.7 Log Units vs. Mono-Chloro Analog

The target compound exhibits a computed XLogP3-AA value of 2.5, compared with 1.8 for the mono-chlorinated analog methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS 24190-77-0), both computed using the same XLogP3 algorithm in PubChem [1][2]. The ΔXLogP of +0.7 corresponds to an approximately 5-fold greater preference for the octanol phase, a consequence of the additional bromine atom at position 3 replacing hydrogen. This difference directly translates to longer retention times on reversed-phase HPLC columns under identical gradient conditions, enabling chromatographic resolution of these structurally similar impurities during Prucalopride purity analysis [1].

Lipophilicity Chromatographic retention Reversed-phase HPLC

Exact Mass Differentiation: 77.91 Da Mass Shift Enables Unambiguous HRMS Identification vs. Mono-Chloro Analog

The target compound has an exact monoisotopic mass of 320.94035 Da, compared with 243.02984 Da for methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS 24190-77-0), representing a mass difference of 77.91 Da attributable to the replacement of hydrogen (1.00783 Da) with bromine (78.91834 Da, 79Br isotope) at position 3 [1][2]. In the context of LC-QTOF-MS/MS impurity characterization of Prucalopride succinate, process-related impurities were characterized using accurate mass measurements; the unique exact mass of this compound enables its unambiguous identification among the five characterized process impurities [3].

High-resolution mass spectrometry HRMS LC-QTOF-MS/MS

Distinctive Dual-Halogen Isotopic Pattern: Simultaneous Br (1:1) and Cl (3:1) Isotope Signatures Provide Unambiguous Mass Spectrometric Fingerprint

The simultaneous presence of one bromine atom (natural abundance 79Br:81Br ≈ 1:1) and one chlorine atom (35Cl:37Cl ≈ 3:1) in the target compound generates a distinctive molecular ion cluster with characteristic M, M+2, and M+4 peaks at relative intensities that differ qualitatively from compounds bearing only chlorine or only bromine [1]. Mono-chlorinated analogs such as methyl 4-acetamido-5-chloro-2-hydroxybenzoate produce only an M:M+2 pattern at approximately 3:1 ratio; mono-brominated analogs produce an M:M+2 pattern at approximately 1:1 ratio. The Br+Cl combination produces an M+2 peak of combined intensity and a detectable M+4 peak, a pattern that computational algorithms such as ISODET specifically recognize for halogen combination identification [2]. This isotopic fingerprint serves as an orthogonal confirmation of structural identity beyond accurate mass alone.

Mass spectrometry Isotope pattern Halogen fingerprint

Regulatory Identity: Designated as Prucalopride Impurity 10 / Impurity 38 with Traceability to Pharmacopeial Standards (USP/EP)

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate is specifically designated in pharmaceutical regulatory frameworks as Prucalopride Impurity 10 (also catalogued as Impurity 38 by multiple reference standard suppliers) [1][2]. Unlike generic benzoate esters, this compound is supplied as a fully characterized reference standard with detailed Certificates of Analysis (COA) including purity determination (typically ≥98% by HPLC, as reported by Bidepharm ), NMR, and MS characterization data compliant with ICH guidelines [1]. It is explicitly intended for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Prucalopride, with further traceability against USP or EP pharmacopeial standards available upon feasibility assessment [1][3]. The mono-chloro analog methyl 4-acetamido-5-chloro-2-hydroxybenzoate carries a different impurity designation (Impurity 8/29/36) and represents a distinct regulatory entity .

Regulatory impurity profiling ANDA submission Pharmacopeial reference standard

Synthetic Intermediate Specificity: Retained Bromine at Position 3 Serves as Latent Leaving Group for Dihydrobenzofuran Cyclization in Prucalopride Synthesis

In the synthesis of Prucalopride, methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate represents a key process intermediate in which the bromine atom at position 3 is strategically retained for subsequent nucleophilic substitution with a 2-bromoethoxy or related two-carbon synthon to form the dihydrobenzofuran ring system . The bromine at position 3 is introduced through selective bromination of the 5-chloro precursor; incomplete consumption of this intermediate or carryover into downstream steps yields this compound as a process-related impurity in the final API [1]. In contrast, the mono-chloro analog methyl 4-acetamido-5-chloro-2-hydroxybenzoate lacks the C-3 bromine and therefore cannot participate in this cyclization pathway; it represents an earlier-stage intermediate that has not yet undergone the critical bromination step. The patent literature on Prucalopride synthesis explicitly discusses the removal of brominated by-products (specifically 4-amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid) through selective solvent recrystallization to improve API purity, confirming the relevance of bromine-containing intermediates in the impurity profile [1].

Process chemistry Intermediate synthesis Bromination-cyclization sequence

Procurement-Driven Application Scenarios for Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (Prucalopride Impurity 10/38)


ANDA Regulatory Submission: Impurity Reference Standard for Method Validation and Quality Control of Prucalopride API

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Prucalopride succinate require this compound as a fully characterized impurity reference standard. As demonstrated by its regulatory designation as Prucalopride Impurity 10/38 with CAS 232941-14-9, it must be used for HPLC method validation, system suitability testing, and routine QC batch release to demonstrate adequate specificity and control of process-related impurities [1]. The standard purity of ≥98% with accompanying COA, NMR, and MS data (as provided by suppliers such as Bidepharm ) meets ICH Q2(R1) validation requirements. Traceability to USP or EP pharmacopeial standards can be established, which is critical for regulatory review of ANDA submissions [1]. The distinctive dual-halogen isotopic pattern (one Br + one Cl) further serves as an orthogonal identity confirmation during analytical method transfer between laboratories [2].

Process Chemistry Optimization: Tracking Bromination Efficiency and Minimizing Carryover Impurities in Prucalopride Manufacturing

Process chemistry teams optimizing the bromination-cyclization sequence in Prucalopride synthesis use this compound as a quantitative marker for reaction monitoring. The bromine atom at position 3 differentiates it from the upstream mono-chloro intermediate (CAS 24190-77-0, XLogP 1.8 [3]); its higher lipophilicity (XLogP 2.5) allows RP-HPLC resolution from the precursor. Monitoring the consumption of this intermediate and its carryover into subsequent steps enables process chemists to optimize bromination stoichiometry, reaction time, and purification conditions. The patent literature explicitly addresses the need to remove brominated by-products to meet API purity specifications [4]. Procuring this intermediate as a characterized reference material enables controlled spiking experiments to establish fate-and-purge data for the brominated impurity series.

LC-HRMS Impurity Profiling: Using Exact Mass (320.94035 Da) as a Diagnostic Marker in Prucalopride Stability Studies

In forced degradation and stability-indicating studies of Prucalopride succinate, this compound's exact monoisotopic mass of 320.94035 Da provides a definitive HRMS marker that distinguishes it from all non-brominated degradation products and process impurities [5]. In the published LC-QTOF-MS/MS characterization of Prucalopride impurities, five process-related impurities were identified and characterized through accurate mass measurements and fragmentation patterns [6]. The large mass defect introduced by bromine (77.91 Da heavier than the mono-chloro analog) ensures unambiguous detection even in complex chromatograms. Analytical laboratories conducting ICH Q1A(R2) stress testing can use this compound as a reference to verify that their LC-MS method adequately resolves and identifies bromine-containing process impurities from degradation products formed under hydrolytic, oxidative, photolytic, and thermal conditions [6].

Procurement Specification Verification: Ensuring Identity and Purity Using PubChem-Computed Property Benchmarks

Procurement and quality assurance teams can verify the identity of received material against authoritative computed property benchmarks from PubChem: molecular weight 322.54 g/mol, exact mass 320.94035 Da, XLogP3-AA 2.5, and molecular formula C10H9BrClNO4 [5]. These values are computed and curated by the National Center for Biotechnology Information and serve as independent reference points. The compound's UNII (MLG83RDY33) as registered in the FDA Global Substance Registration System provides an additional regulatory identifier for supply chain verification [7]. Suppliers such as Bidepharm provide batch-specific QC data including HPLC purity (typically ≥98%), NMR, and GC reports , enabling incoming quality control laboratories to confirm that the procured material matches the declared identity before use in regulated analytical procedures.

Quote Request

Request a Quote for Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.